molecular formula C24H33N3O3 B14064655 8-(3-Benzoylpropyl)-2-(1-hexahydroazepinyl)-2,8-diazaspiro(4.5)decane-1,3-dione CAS No. 101607-42-5

8-(3-Benzoylpropyl)-2-(1-hexahydroazepinyl)-2,8-diazaspiro(4.5)decane-1,3-dione

Cat. No.: B14064655
CAS No.: 101607-42-5
M. Wt: 411.5 g/mol
InChI Key: PKVGWESEWCDZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-Benzoylpropyl)-2-(1-hexahydroazepinyl)-2,8-diazaspiro(45)decane-1,3-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Benzoylpropyl)-2-(1-hexahydroazepinyl)-2,8-diazaspiro(4.5)decane-1,3-dione typically involves multiple steps, including the formation of the spiro linkage and the introduction of functional groups. Common synthetic routes may include:

    Step 1: Formation of the spiro linkage through a cyclization reaction.

    Step 2: Introduction of the benzoylpropyl group via Friedel-Crafts acylation.

    Step 3: Addition of the hexahydroazepinyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis and automated reactors may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

8-(3-Benzoylpropyl)-2-(1-hexahydroazepinyl)-2,8-diazaspiro(4.5)decane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles like amines or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

8-(3-Benzoylpropyl)-2-(1-hexahydroazepinyl)-2,8-diazaspiro(4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(3-Benzoylpropyl)-2-(1-hexahydroazepinyl)-2,8-diazaspiro(4.5)decane-1,3-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3-Benzoylpropyl)-2-(1-piperidinyl)-2,8-diazaspiro(4.5)decane-1,3-dione
  • 8-(3-Benzoylpropyl)-2-(1-morpholinyl)-2,8-diazaspiro(4.5)decane-1,3-dione

Uniqueness

8-(3-Benzoylpropyl)-2-(1-hexahydroazepinyl)-2,8-diazaspiro(4.5)decane-1,3-dione is unique due to its specific spiro linkage and the presence of the hexahydroazepinyl group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

101607-42-5

Molecular Formula

C24H33N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

2-(azepan-1-yl)-8-(4-oxo-4-phenylbutyl)-2,8-diazaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C24H33N3O3/c28-21(20-9-4-3-5-10-20)11-8-14-25-17-12-24(13-18-25)19-22(29)27(23(24)30)26-15-6-1-2-7-16-26/h3-5,9-10H,1-2,6-8,11-19H2

InChI Key

PKVGWESEWCDZAN-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)N2C(=O)CC3(C2=O)CCN(CC3)CCCC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.